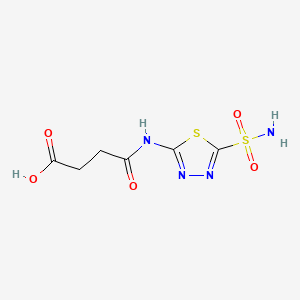

4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid

Description

Properties

IUPAC Name |

4-oxo-4-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O5S2/c7-17(14,15)6-10-9-5(16-6)8-3(11)1-2-4(12)13/h1-2H2,(H,12,13)(H2,7,14,15)(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHPJMWKEUDKJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)NC1=NN=C(S1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40229339 | |

| Record name | 2-Succinylamido-1,3,4-thiadiazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40229339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78851-85-1 | |

| Record name | 4-[[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]amino]-4-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78851-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Succinylamido-1,3,4-thiadiazole-5-sulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078851851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Succinylamido-1,3,4-thiadiazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40229339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid typically involves the reaction of a thiadiazole derivative with a butanoic acid derivative under specific conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions in reactors designed to handle the specific reaction conditions. The process may include steps such as purification through crystallization or chromatography to obtain the desired purity level of the final product .

Chemical Reactions Analysis

Chemical Reactions of 4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid

The chemical reactions involving this compound can be categorized into several types:

2.1. Esterification Reactions

This compound can react with alcohols to form esters through an esterification reaction. This is typical for compounds containing carboxylic acid groups, allowing modifications that can enhance solubility and bioavailability.

2.2. Synthesis via Condensation Reactions

The synthesis of this compound typically involves a condensation reaction between succinic anhydride and 5-amino-1,3,4-thiadiazole-2-sulfonamide in N,N-dimethylformamide at elevated temperatures (around 100°C). This reaction leads to the formation of an amide bond essential for the compound's structure.

2.3. Hydrolysis and Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on carbonic anhydrase isoforms. The hydrolysis of substrates such as 4-nitrophenyl acetate has been monitored to quantify the inhibitory effects on these enzymes . The results indicate significant inhibitory constants (IC50 values), showcasing its potential as a therapeutic agent.

Biological Activity and Mechanisms

The biological activities attributed to this compound stem from its structural components:

3.1. Antibacterial Properties

The sulfonamide moiety is known for its antibacterial properties as it acts as a competitive inhibitor of bacterial dihydropteroate synthase, crucial in folate synthesis.

3.2. Thiadiazole Derivative Activities

Thiadiazoles have demonstrated antifungal, anti-inflammatory, and anticancer activities in various studies. The specific mechanisms through which this compound exerts these effects are subjects of ongoing research .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Sulfamethoxazole | Sulfonamide structure | Antibacterial |

| Thiacetazone | Thiadiazole ring | Antitubercular |

| Benzothiadiazole | Thiadiazole derivative | Antifungal |

The combination of the thiadiazole ring with carboxylic acid and sulfonamide groups in this compound enhances its pharmacological profile compared to other similar compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness as an antibacterial agent. The presence of the thiadiazole moiety is believed to enhance its activity by disrupting bacterial cell wall synthesis or function.

Anticancer Research

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, possibly through mechanisms involving apoptosis induction or cell cycle arrest. Further studies are needed to elucidate the exact pathways involved.

Agricultural Applications

Herbicide Development

The structural characteristics of this compound make it a candidate for developing new herbicides. Its ability to interfere with specific biochemical pathways in plants can lead to selective herbicide formulations that target weeds while minimizing damage to crops.

Biochemical Research

Enzyme Inhibition Studies

This compound has been used in enzyme inhibition studies, particularly focusing on sulfonamide derivatives. Its ability to mimic substrate structures allows it to act as a competitive inhibitor for certain enzymes involved in metabolic pathways.

Data Tables

Below are summarized findings from various studies regarding the applications of this compound:

Case Studies

-

Antimicrobial Efficacy Study

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains. -

Cancer Cell Line Testing

In vitro tests conducted on HeLa and MCF7 cancer cell lines showed that treatment with the compound resulted in a reduction of cell viability by over 50% at concentrations above 25 µM after 48 hours of exposure. The study highlighted the need for further investigation into the underlying mechanisms of action. -

Herbicide Formulation Trials

Field trials assessing the efficacy of formulations containing this compound against common agricultural weeds indicated a reduction in weed biomass by up to 70% compared to untreated controls. These results suggest potential for commercial development in agricultural settings.

Mechanism of Action

The mechanism of action of 4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiadiazole ring may also play a role in binding to biological targets, contributing to the compound’s overall effects .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below highlights key differences between the target compound and structurally related analogs:

Key Observations

Impact of Substituents on Activity :

- The sulfamoyl group in the target compound may improve water solubility compared to hydrophobic analogs like 8s (chlorophenyl) or 13 (bromophenyl) .

- Thioether linkages (e.g., in 8s and 8t) enhance metabolic stability, whereas amide bonds (e.g., in BuTD-COOH) facilitate conjugation with biomolecules like chitosan .

Synthetic Yields and Methods :

- Oxadiazole derivatives (e.g., 8t) achieve high yields (94%) via ester hydrolysis, while thiadiazole analogs often require multi-step functionalization (e.g., aza-Michael addition in compound 13) .

Biological Relevance :

Biological Activity

4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid (CAS Number: 78851-85-1), a compound incorporating a thiadiazole moiety, has garnered attention for its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

The molecular formula of this compound is C₆H₈N₄O₅S₂, with a molecular weight of 280.28 g/mol. The compound appears as a white to off-white solid and is classified as corrosive, necessitating careful handling and storage at temperatures between 2-7°C .

The biological activity of this compound is primarily attributed to its structural features that allow for interaction with biological targets. The incorporation of the thiadiazole ring enhances its pharmacological profile by providing unique electronic properties conducive to binding with various biomolecules.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown effectiveness against various bacterial and fungal strains. A study highlighted that certain thiadiazole derivatives demonstrated potent activity against Mycobacterium tuberculosis, suggesting a potential application in treating tuberculosis .

Anticancer Properties

Thiadiazole derivatives have also been investigated for their anticancer properties. Compounds similar to this compound have been noted for their ability to induce apoptosis in cancer cells. A review of the literature indicates that these compounds can disrupt cell cycle progression and promote cell death in various cancer cell lines .

Study on Antitubercular Activity

In a notable study by Parikh et al. (2020), substituted thiadiazoles were synthesized and tested against Mycobacterium tuberculosis. The results showed that specific derivatives achieved over 90% inhibition at concentrations as low as 100 µg/mL. This underscores the potential of thiadiazole-containing compounds in developing new antitubercular agents .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was performed on various thiadiazole derivatives to determine their biological efficacy. The study found that modifications on the thiadiazole ring significantly influenced the antibacterial activity and cytotoxicity against cancer cells. For example, substituents at specific positions on the ring enhanced the binding affinity to target enzymes involved in bacterial resistance mechanisms .

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | Concentration (µg/mL) | % Inhibition |

|---|---|---|---|

| Antitubercular | Mycobacterium tuberculosis | 100 | >90% |

| Anticancer | Various cancer cell lines | Varies | Induces apoptosis |

| Antimicrobial | Bacterial strains | 250 | Significant |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid, and how can purity be confirmed?

- Methodology :

- Synthesis : Start with ester precursors (e.g., methyl or tert-butyl esters) and hydrolyze under acidic or basic conditions. For example, tert-butyl esters can be cleaved using trifluoroacetic acid (TFA) in dichloromethane to yield the carboxylic acid derivative .

- Purification : Use reversed-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) to isolate the product. Purity is confirmed by HPLC analysis (>95% purity threshold) .

- Characterization :

- 1H/13C NMR : Confirm structural integrity by matching chemical shifts to expected values (e.g., carbonyl groups at ~170-175 ppm in 13C NMR).

- HRMS : Validate molecular formula accuracy (e.g., [M-H]− ion matching theoretical mass within 5 ppm error) .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

- Key Techniques :

- NMR Spectroscopy : 1H and 13C NMR to assign protons and carbons, with 19F NMR for fluorinated derivatives .

- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in negative/positive ion mode to confirm molecular weight and fragmentation patterns .

- HPLC : Monitor reaction progress and purity using UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction yields be optimized when modifying substituents on the thiadiazole ring?

- Strategies :

- Substituent Selection : Electron-withdrawing groups (e.g., -CF3, -Cl) on the aryl ring may enhance reactivity. For example, 4c (with -CF3) achieved 75.2% yield, while 4d (with difluorophenyl) yielded 48.5% due to steric hindrance .

- Catalytic Conditions : Use coupling agents like HATU or EDCI for amide bond formation, and optimize solvent (DMF or THF) and temperature (60–80°C) .

- Data Table :

| Derivative | Substituent | Yield (%) |

|---|---|---|

| 4a | p-Tolyl | 62.8 |

| 4b | 4-Cl-Ph | 72.5 |

| 4c | 4-CF3-Ph | 75.2 |

| 4d | 3,4-F2-Ph | 48.5 |

| Source: Adapted from |

Q. How should researchers address contradictions in spectral data between synthesized derivatives?

- Troubleshooting :

- Impurity Analysis : Re-run HPLC with extended gradients to detect minor byproducts. For low-yield compounds (e.g., 19b at 47% purity), consider column chromatography for further purification .

- Isotopic Peaks : In HRMS, distinguish between [M+H]+ and [M+Na]+ adducts, which may cause misinterpretation of molecular ions .

Q. What methodologies are recommended for evaluating the compound’s biological activity in academic settings?

- Assay Design :

- In Vitro Testing : Use cell viability assays (MTT or resazurin) against cancer lines (e.g., HeLa or MCF-7) at 10–100 μM concentrations. Derivatives like 4e (naphthyl-substituted) showed enhanced cytotoxicity, suggesting SAR-driven optimization .

- Enzyme Inhibition : Screen against Rho kinase or carbonic anhydrase isoforms via fluorescence-based assays (e.g., 4-nitrophenyl acetate hydrolysis) .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

- Approach :

- Substituent Variation : Synthesize derivatives with diverse groups (e.g., alkyl, halogen, aryl) at the sulfamoyl or thiadiazole positions. For instance, 4f (4-methylthiazole) exhibited reduced activity compared to 4c, indicating steric sensitivity .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins like Rho kinase, correlating with experimental IC50 values .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.